2-Chloro-5-iodonicotinic acid
Description
Overview of Nicotinic Acid Scaffolds in Synthetic and Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine (B92270) derivative with a carboxylic acid at the 3-position. chemistryjournal.net Beyond its biological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. acs.orgbenthamscience.com Its derivatives have shown a wide array of biological activities, including anti-inflammatory, lipid-lowering, and anticancer effects. acs.orgbenthamscience.comnih.gov The versatility of the nicotinic acid framework allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological targets. rsc.orgresearchgate.net In synthetic chemistry, the pyridine ring of nicotinic acid offers multiple reaction sites for the introduction of various substituents, making it a valuable platform for constructing complex molecules. google.comresearchgate.net
Significance of Halogenation in Modulating Reactivity and Biological Activity of Pyridine Systems
The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating the chemical reactivity and biological activity of nicotinic acid derivatives. nih.govnih.gov Halogenation significantly alters the electron distribution within the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack. nih.govcdnsciencepub.com This electronic modification can enhance the binding affinity of a molecule to its biological target. guidechem.com Furthermore, halogens can serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org This capability is crucial for the assembly of complex molecular architectures and for creating libraries of compounds for drug discovery. nih.gov
Positional Isomerism and its Impact on Chemical Properties and Synthetic Strategies
Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on the carbon skeleton, plays a critical role in the properties of dihalo-substituted nicotinic acids. solubilityofthings.comunacademy.com The specific placement of two different halogen atoms on the nicotinic acid ring dramatically influences the molecule's reactivity and steric environment. For instance, the relative positions of the halogens dictate which atom is more susceptible to displacement in nucleophilic substitution reactions or which site is more reactive in metal-catalyzed cross-coupling reactions. ambeed.com This differential reactivity is a key consideration in designing synthetic routes, allowing for regioselective functionalization of the pyridine core. mountainscholar.org
Research Landscape of Dihalo-substituted Nicotinic Acids
The field of dihalo-substituted nicotinic acids is an active area of research, driven by their utility as versatile intermediates in organic synthesis. google.com Scientists are continuously exploring new methods for the selective synthesis of these compounds and investigating their reactivity in various chemical transformations. mountainscholar.org A significant focus of this research is on leveraging the distinct reactivity of the two different halogen atoms to achieve sequential and site-selective modifications. This allows for the efficient construction of polysubstituted pyridine derivatives, which are often challenging to synthesize through other methods. rsc.orggoogle.com
Focus on 2-Chloro-5-iodonicotinic Acid as a Unique Synthetic Intermediate
Within the class of dihalo-substituted nicotinic acids, this compound stands out as a particularly valuable synthetic building block. chemsrc.com2abiotech.net Its chemical structure, featuring a chlorine atom at the 2-position and an iodine atom at the 5-position, offers a unique combination of reactive sites. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many cross-coupling reactions allows for selective functionalization at the 5-position. chemicalforums.com This differential reactivity makes this compound a highly sought-after intermediate for the synthesis of complex, polysubstituted nicotinic acid derivatives with potential applications in pharmaceuticals and materials science. googleapis.comgoogle.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 59782-86-4 chemsrc.com2abiotech.net |
| Molecular Formula | C6H3ClINO2 |
| Molecular Weight | 283.45 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 195-200 °C |
Table 2: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Relative Reactivity in Oxidative Addition |
| Iodine (I) | Highest |
| Bromine (Br) | Intermediate |
| Chlorine (Cl) | Lowest |
This table illustrates the general trend of halide reactivity in palladium-catalyzed cross-coupling reactions, which is a key principle exploited in the synthetic applications of this compound.
Detailed Research Findings
The synthetic utility of this compound is primarily derived from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and regioselective approach to building molecular complexity.
One of the most common applications is the Suzuki-Miyaura coupling , which forms carbon-carbon bonds. libretexts.org Due to the higher reactivity of the C-I bond, a boronic acid or ester can be selectively coupled at the 5-position while the chlorine at the 2-position remains intact. organic-chemistry.orgnih.gov This initial coupling can be followed by a second Suzuki-Miyaura coupling at the 2-position under more forcing conditions, or the chlorine can be used for other transformations. nobelprize.org
Similarly, the Sonogashira coupling reaction, which forms carbon-carbon triple bonds, can be performed selectively at the 5-position. wikipedia.org This has been demonstrated in the reaction of 2-chloro-5-iodopyridine (B1352245) with terminal alkynes, where the iodo-substituent is preferentially displaced. beilstein-journals.orgbeilstein-journals.org
The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org Again, the C-I bond's greater reactivity allows for the selective introduction of an amine at the 5-position of the nicotinic acid ring. chemrxiv.orgwuxiapptec.com This strategy is invaluable for synthesizing a wide range of aniline (B41778) derivatives. nih.gov
These selective transformations highlight the strategic importance of this compound as a versatile platform for the synthesis of highly functionalized pyridine derivatives. The ability to control the sequence of bond-forming events by exploiting the inherent reactivity differences of the halogen atoms provides chemists with a powerful and efficient tool for drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-86-4 | |
| Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 Iodonicotinic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-chloro-5-iodonicotinic acid suggests that the primary challenge lies in the selective introduction of the chloro and iodo substituents onto the pyridine (B92270) ring. Direct halogenation of the nicotinic acid scaffold is often complicated by a lack of regioselectivity. Therefore, a more strategic approach involves the disconnection of the carbon-iodine bond, leading back to a key intermediate, 5-amino-2-chloronicotinic acid. This disconnection is strategically sound as the amino group can be converted to an iodo group via a well-established Sandmeyer reaction.
This retrosynthetic strategy simplifies the problem to the synthesis of 5-amino-2-chloronicotinic acid. This intermediate can be conceptually derived from 2-chloronicotinic acid through a nitration reaction followed by the reduction of the resulting nitro group. This multi-step pathway offers better control over the positioning of the substituents compared to direct halogenation.
Classical Synthetic Routes and their Limitations
Based on the retrosynthetic analysis, a classical and logical synthetic pathway for this compound is a multi-step linear synthesis commencing from the readily available 2-chloronicotinic acid.
The synthesis begins with the nitration of 2-chloronicotinic acid. This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring, primarily at the 5-position due to the directing effects of the existing substituents. The resulting 2-chloro-5-nitronicotinic acid is then subjected to a reduction step. Catalytic hydrogenation is a common method for the reduction of the nitro group to an amino group, yielding 5-amino-2-chloronicotinic acid. drugfuture.com
The final step in this sequence is the conversion of the amino group to an iodo group. This is typically achieved through a Sandmeyer reaction. asianpubs.org The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide, results in the formation of the target molecule, this compound. iipseries.orgwikipedia.org
Direct halogenation of the nicotinic acid ring is a less favored approach due to significant challenges in controlling selectivity. The pyridine ring is electron-deficient, making electrophilic aromatic substitution more difficult than on a benzene (B151609) ring. The existing substituents (the carboxylic acid and the chlorine atom) further influence the position of any incoming electrophile. While the carboxylic acid group is a meta-director and the chloro group is an ortho-, para-director, the interplay of their electronic effects and the inherent reactivity of the pyridine ring can lead to a mixture of products, making the isolation of the desired this compound in high yield a formidable challenge.
Advanced and Optimized Synthetic Approaches
To overcome the limitations of direct halogenation, more advanced and optimized synthetic strategies are employed, primarily focusing on the use of pre-functionalized intermediates to ensure high regioselectivity.
The Sandmeyer reaction stands out as a reliable and selective method for the introduction of an iodo group at a specific position on the pyridine ring, as outlined in the multi-step synthesis. wikipedia.org This reaction circumvents the issues of regioselectivity associated with direct iodination by converting a pre-installed amino group into the desired halogen substituent. The yields for Sandmeyer reactions are generally moderate to good, and the reaction conditions are well-established.
The selective introduction of the chlorine atom at the 2-position is often achieved by starting with a precursor that already contains this feature, such as 2-chloronicotinic acid. The synthesis of 2-chloronicotinic acid itself can be accomplished through various methods, including the oxidation of 2-chloro-3-methylpyridine (B94477) or the chlorination of nicotinic acid N-oxide. The use of nicotinic acid N-oxide is a key strategy to activate the pyridine ring for selective chlorination at the 2-position.
The synthesis of pyridine derivatives, such as nicotinic acid, from methyl anthranilate precursors is not a recognized or viable synthetic route in established organic chemistry literature. Methyl anthranilate is a derivative of aminobenzoic acid and serves as a precursor for the synthesis of fused bicyclic aromatic compounds like quinolines, through reactions such as the Friedländer annulation. However, it is not a suitable starting material for the synthesis of monocyclic pyridine rings like the one in this compound. Therefore, this specific synthetic methodology is not applicable to the target molecule.
Halogenation Reactions for Selective Introduction of Chlorine and Iodine
Chlorination via Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the conversion of an amino group on an aromatic ring into a variety of functional groups, including halogens. wikipedia.orglscollege.ac.inbyjus.com This two-step process involves the formation of a diazonium salt from a primary aromatic amine, followed by a copper-catalyzed nucleophilic substitution. byjus.com
Diazotization: 2-chloro-5-aminobenzoic acid is treated with an aqueous solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-10 °C). This reaction generates the corresponding diazonium salt. chemicalbook.com
Iodination: The freshly prepared diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, leading to the formation of 2-chloro-5-iodobenzoic acid. chemicalbook.com
This method has been shown to be highly efficient for the benzoic acid analog, with reported yields as high as 93.7%. chemicalbook.com The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. chemicalbook.com After the reaction is complete, the product is usually isolated by filtration and can be further purified by recrystallization. chemicalbook.com
Oxidative Halogenation Methods (e.g., using Ammonium (B1175870) Persulfate and Iodine)
Oxidative halogenation presents an alternative approach to introduce a halogen atom onto an aromatic ring. This method avoids the need for a Sandmeyer reaction sequence by directly functionalizing a C-H bond. One such method involves the use of a persulfate salt, like ammonium persulfate, as an oxidizing agent in the presence of an iodine source.
The underlying principle of this reaction is the oxidation of iodide ions (I⁻) to a more electrophilic iodine species by the persulfate anion (S₂O₈²⁻). chem-station.com This in situ-generated electrophilic iodine can then react with an electron-rich aromatic substrate to afford the corresponding iodinated product.
While a specific protocol for the oxidative iodination of 2-chloronicotinic acid using ammonium persulfate and iodine is not explicitly detailed in the available literature, the general methodology has been applied to a variety of arenes. mdpi.com The reaction conditions typically involve stirring the aromatic substrate with iodine and sodium persulfate in an acidic medium, such as a mixture of acetic acid and acetic anhydride, often with sulfuric acid as a catalyst. mdpi.com The reaction temperature and duration are optimized for the specific substrate. mdpi.com For highly activated arenes, the reaction can proceed under milder conditions. nih.gov
Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. chem-station.comwikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine, to introduce a substituent with high regioselectivity. wikipedia.org
For this compound, the carboxylic acid group at the 3-position of the pyridine ring can potentially serve as a DMG. The deprotonated carboxylate would direct the lithiation to the C4 position. However, to achieve iodination at the C5 position, a different strategy would be required. One possibility is to start with a substrate that has a directing group at a position that would favor metalation at C5.
Alternatively, the chlorine atom at the 2-position can influence the regioselectivity of metalation. The interplay between different directing groups and the inherent reactivity of the pyridine ring can lead to complex outcomes. For instance, metalation of some substituted benzoic acids has been shown to occur selectively at the position adjacent to the carboxylate group. unblog.fr The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can also significantly impact the regioselectivity of the deprotonation. baranlab.org Following the generation of the C5-lithiated intermediate, quenching with an iodine source, such as molecular iodine (I₂), would yield the desired 2-chloro-5-iodo-nicotinic acid.
Palladium-Catalyzed Cross-Coupling Approaches for Halogen Exchange or Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing this compound, these methods can be envisioned for either halogen exchange or the direct introduction of iodine via C-H functionalization.
One potential strategy is a halogen exchange reaction, where a pre-existing halogen (like bromine) at the 5-position of the 2-chloronicotinic acid scaffold is replaced with iodine. However, a more direct and atom-economical approach is the palladium-catalyzed C-H iodination. This method directly converts a C-H bond at the 5-position into a C-I bond. rsc.org
Recent advancements have demonstrated that palladium(II) catalysts can effectively mediate the ortho-iodination of substrates containing a directing group. nih.gov For 2-chloronicotinic acid, the carboxylic acid could potentially direct the C-H activation to the C4 position. To achieve iodination at the C5 position, a different directing group or a modification of the substrate might be necessary. The development of ligands that can control the regioselectivity of C-H functionalization is an active area of research. researchgate.net
Hydrolysis and Esterification Steps in Synthesis
Esterification and hydrolysis are fundamental reactions in organic synthesis, often employed to protect or deprotect carboxylic acid functionalities and to facilitate purification. In the synthesis of this compound and its derivatives, these steps play a crucial role.
For instance, the synthesis of a derivative, 2-morpholinonicotinic acid, from 2-chloronicotinic acid involves an initial esterification step. researchgate.net 2-chloronicotinic acid is first converted to its methyl ester, methyl 2-chloronicotinate. This is achieved by reacting the acid with a chlorinating agent like oxalyl chloride to form the acid chloride, which is then treated with methanol (B129727) in the presence of a base such as triethylamine. This esterification proceeds with a high yield of 97%. researchgate.net
The ester can then undergo further transformations, and the final step is typically the hydrolysis of the ester back to the carboxylic acid. This is usually accomplished by treating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification. The hydrolysis of ethyl 2-chloronicotinate to 2-chloronicotinic acid has been reported to proceed with a yield of 95.2%. guidechem.com
These protection-deprotection strategies are often necessary to avoid undesired side reactions of the carboxylic acid group during other synthetic transformations and to improve the solubility and handling of intermediates.
Comparative Analysis of Synthetic Pathways
Efficiency and Overall Yield
Data on the yields of oxidative halogenation, directed ortho-metalation, and palladium-catalyzed cross-coupling for the specific synthesis of this compound are not as readily available. However, these methods offer the advantage of potentially shorter synthetic routes by avoiding the need for pre-functionalized starting materials (e.g., an amino group for the Sandmeyer reaction). The efficiency of these methods would be highly dependent on the specific reaction conditions and the ability to achieve high regioselectivity.
Purity and Isolation of Target Compound
The successful synthesis of this compound is critically dependent on effective methods for its isolation and purification to achieve the high degree of purity required for its applications, particularly in the pharmaceutical and agrochemical industries. While detailed, peer-reviewed studies exclusively outlining the purification of this compound are not extensively available in public literature, general purification techniques for related halogenated pyridine carboxylic acids provide a framework for understanding the processes likely involved.
Commercial suppliers of this compound (CAS No. 59782-86-4) typically report purities of 96% or higher. lookchem.com Achieving such purity levels necessitates the removal of unreacted starting materials, reaction intermediates, and byproducts from the crude reaction mixture. The primary method for purifying solid crystalline compounds like nicotinic acid derivatives is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the target compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial and is determined empirically to ensure high solubility at elevated temperatures and low solubility at room or reduced temperatures.
Another common purification technique mentioned for analogous compounds, such as 2,3-dichloro-5-iodo-pyridine, is solvent extraction. epo.org This method is used to separate the desired product from a mixture based on its differential solubility in two immiscible liquids, often an organic solvent and an aqueous phase. Following extraction, the product is recovered by evaporating the solvent.
Washing the isolated solid with specific solvents can also remove residual impurities. For instance, in the synthesis of the related compound 2-chloro-5-iodobenzoic acid, the final product is washed to remove contaminants before drying. patsnap.com It is standard practice to follow these purification steps with a drying process, often under reduced pressure, to remove any residual solvent.
The purity of the final compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of the target compound and detect trace impurities.
Table 1: Purity and Isolation Data for this compound and Analogous Compounds
| Compound | Reported Purity | Isolation/Purification Methods Mentioned |
| This compound | ≥ 96% lookchem.com | Standard purification techniques implied. |
| 2,3-dichloro-5-iodo-pyridine | Not specified | Solvent extraction, recrystallization. epo.org |
| 2-chloro-5-iodobenzoic acid | 99.1% (as intermediate) | Washing with ethyl acetate, crystallization. patsnap.com |
Environmental and Economic Considerations in Large-Scale Production
Environmental Considerations:
The synthesis of halogenated pyridines often involves reagents and generates waste products that require careful management. The production of the parent compound, 2-chloronicotinic acid, for example, can involve phosphorus oxychloride and generate significant amounts of phosphorus- and nitrogen-containing wastewater, which is challenging to treat. google.com The use of molecular iodine or iodinating agents in the synthesis of iodo-derivatives also requires consideration. While molecular iodine itself can be utilized in more environmentally benign methods, traditional iodination processes can involve strong oxidants or acidic conditions that lead to waste streams. nih.govnih.gov
Modern synthetic chemistry emphasizes the principles of "green chemistry" to mitigate environmental impact. This includes:
Solvent Choice: Utilizing greener solvents, such as water or recoverable organic solvents, and minimizing their total volume. Some syntheses of related compounds have explored using water as a solvent to create more environmentally friendly protocols. nih.gov
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Iodine itself can act as a versatile and low-toxicity catalyst in various organic reactions. nih.gov
Waste Management: Developing processes that minimize the formation of hazardous byproducts. The salts generated during synthesis represent a significant waste stream that must be managed. google.com Production facilities must adhere to strict environmental regulations concerning the disposal of halogenated organic compounds and associated chemical waste.
Economic Considerations:
The economic feasibility of producing this compound on a large scale is influenced by several factors:
Cost of Raw Materials: The price of starting materials, such as the parent nicotinic acid or a suitable pyridine precursor, and the iodinating agent, are primary cost drivers. The high cost of some precursors can render a synthetic route unsuitable for industrial production. google.com
Process Efficiency: High-yield, multi-step syntheses are often complex and costly. Reducing the number of reaction steps and improving the yield of each step are crucial for lowering production costs. patsnap.com
Reagent and Energy Costs: The expense of reagents, catalysts, solvents, and the energy required for heating, cooling, and purification steps contribute significantly to the final product cost. For instance, the need for expensive catalysts or harsh reaction conditions requiring specialized equipment can increase capital and operational expenditures. patsnap.com
Waste Disposal Costs: The cost associated with treating and disposing of chemical waste in an environmentally compliant manner is a significant operational expense. Processes that generate large volumes of hazardous waste are less economically attractive. google.com
The market value of this compound is ultimately tied to its utility as an intermediate in the synthesis of high-value products like pharmaceuticals and agrochemicals. Therefore, optimizing the synthetic pathway to be both environmentally sustainable and economically competitive is a key focus of industrial chemical production.
Chemical Reactivity and Derivatization of 2 Chloro 5 Iodonicotinic Acid
Reactivity Profiles of the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic fundamentally influences its reactivity, making it resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution, particularly at positions 2 (ortho) and 4 (para) relative to the nitrogen.
The presence of both a chloro and an iodo group on the nicotinic acid backbone significantly modulates the reactivity of the pyridine ring. Halogens exert a dual electronic effect: they are deactivating through their electron-withdrawing inductive effect (-I) and weakly donating through their resonance effect (+R). In the case of pyridine, which is already electron-poor, the strong inductive effect of the halogens further deactivates the ring toward electrophilic attack, making such reactions exceptionally difficult to achieve.
Conversely, these electron-withdrawing properties are crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). The halogens, along with the ring nitrogen, help to stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization is most effective when the withdrawing groups are positioned ortho or para to the site of attack. In 2-Chloro-5-iodonicotinic acid, the chlorine atom is at the activated 2-position, making it susceptible to displacement by nucleophiles.
The carboxylic acid group at the 3-position is a strong electron-withdrawing and deactivating group. It further reduces the electron density of the pyridine ring, reinforcing its resistance to electrophilic substitution. In the rare event of an electrophilic attack, it would direct the incoming electrophile to the meta positions, which are C-5 and C-6.
In the context of derivatization, the carboxylic acid group itself is a key site for chemical modification. It can be readily converted into esters, amides, or other functional groups, which is often a necessary step before attempting further modifications on the pyridine ring. For instance, the conversion to an amide is a common strategy in the synthesis of more complex molecules. This transformation is typically achieved by activating the carboxylic acid, for example, with coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), followed by reaction with an amine. jst.go.jp
Nucleophilic Substitution Reactions
The primary utility of this compound in synthesis lies in the sequential and selective substitution of its two halogen atoms. The distinct electronic environment and bond properties of the chloro and iodo substituents allow for controlled, stepwise functionalization.
The chlorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution. Its position ortho to the ring nitrogen makes the carbon atom highly electrophilic and facilitates stabilization of the SNAr intermediate. This allows for the displacement of the chloride ion by a variety of nucleophiles, most commonly amines. These reactions are typically performed under thermal conditions, often requiring heating in a suitable solvent with an excess of the nucleophile and a base. For example, the 2-chloro group can be substituted by a primary amine, such as imidazo[1,2-b]pyridazin-2-ylmethanamine, by heating in ethanol with triethylamine. jst.go.jp
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(3-(difluoromethyl)-4-methylbenzyl)-2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)nicotinamide | imidazo[1,2-b]pyridazin-2-ylmethanamine | Triethylamine, Ethanol, 100°C, 96h | N-(3-(difluoromethyl)-4-methylbenzyl)-2-((imidazo[1,2-b]pyridazin-2-ylmethyl)amino)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)nicotinamide | 86% | jst.go.jp |
The iodine atom at the C-5 position is not significantly activated towards traditional SNAr reactions. However, the carbon-iodine bond is highly reactive in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Palladium(0). This reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position while leaving the C-2 chloro group intact.
A prime example of this selectivity is the Sonogashira coupling, where an alkyne is coupled to the aryl iodide. This reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst, and an amine base. Research has shown that ethyl 2-chloro-5-iodonicotinate can be selectively functionalized at the 5-position with an alkyne like 2-methyl-3-butyn-2-ol under these conditions, with no reaction occurring at the 2-chloro position. jst.go.jp
| Starting Material | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| ethyl 2-chloro-5-iodonicotinate | 2-methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | Triethylamine, 60°C | ethyl 2-chloro-5-((3-hydroxy-3-methylbut-1-yn-1-yl)nicotinate | 64% | jst.go.jp |
The differential reactivity of the chloro and iodo substituents on the nicotinic acid ring is the cornerstone of its utility as a synthetic intermediate. This selectivity is governed by the choice of reaction mechanism and conditions.
In Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is substantially more reactive than the C-Cl bond. The relative reactivity for oxidative addition to palladium follows the order I > Br > OTf >> Cl. This allows for highly chemoselective functionalization at the 5-iodo position using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, without affecting the 2-chloro position. jst.go.jp
In Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by electronic factors rather than bond strength. The C-2 position is electronically activated by the adjacent ring nitrogen, making the attached chlorine a good leaving group for SNAr. The C-5 position lacks this strong activation. Therefore, under thermal SNAr conditions (e.g., heating with an amine), the 2-chloro group is selectively substituted after the 5-iodo position has already been functionalized via cross-coupling. jst.go.jp
This orthogonal reactivity allows for a programmed, stepwise synthesis strategy. One can first introduce a substituent at the 5-position via a palladium-catalyzed reaction and subsequently introduce a different substituent at the 2-position via a nucleophilic aromatic substitution, highlighting the synthetic versatility of this molecule.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic chemistry that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. libretexts.org For this compound, these reactions primarily exploit the differential reactivity of the C-I and C-Cl bonds, typically catalyzed by palladium complexes. mdpi.com
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govnih.gov This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govorganic-chemistry.org
In the case of this compound, the greater reactivity of the C-I bond allows for selective Suzuki-Miyaura coupling at the 5-position of the pyridine ring. scispace.com By carefully choosing the catalyst, ligands, and reaction conditions, an aryl or vinyl group from a boronic acid can be introduced at the site of the iodine atom while leaving the chlorine atom intact for potential subsequent transformations. scispace.comorganic-chemistry.org
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-5-phenylnicotinic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Chloro-5-(4-methoxyphenyl)nicotinic acid |
This table presents plausible, representative examples of the Suzuki-Miyaura reaction based on established principles of cross-coupling chemistry.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. beilstein-journals.org
For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. Similar to the Suzuki coupling, the reaction occurs chemoselectively at the more reactive C-I bond. beilstein-journals.orgresearchgate.net This has been demonstrated with the structurally similar compound, 2-chloro-5-iodopyridine (B1352245), which undergoes selective alkynylation at the 5-position, yielding 2-chloro-5-(phenylethynyl)pyridine when reacted with one equivalent of phenylacetylene. beilstein-journals.org This selectivity allows for the synthesis of various 5-alkynyl-2-chloronicotinic acid derivatives, which can serve as precursors for more complex heterocyclic systems.
Table 2: Representative Sonogashira Coupling of this compound
| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Chloro-5-(phenylethynyl)nicotinic acid |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 2-Chloro-5-((trimethylsilyl)ethynyl)nicotinic acid |
This table presents plausible, representative examples of the Sonogashira reaction based on established principles and reactivity of similar substrates. beilstein-journals.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting aryl halides or triflates with amines. wikipedia.orgyoutube.com This reaction has become one of the most powerful methods for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. youtube.commychemblog.com The success of the reaction often depends on the choice of a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.comlibretexts.org
The Buchwald-Hartwig amination of this compound would be expected to proceed selectively at the C-I bond to produce 5-amino-2-chloronicotinic acid derivatives. rug.nl The reaction can accommodate a wide variety of primary and secondary amines as coupling partners. The resulting products are valuable intermediates, as the remaining chloro and carboxylic acid groups can be further modified. acs.org
Table 3: Representative Buchwald-Hartwig Amination of this compound
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Morpholine (B109124) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 2-Chloro-5-morpholinonicotinic acid |
| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 5-Anilino-2-chloronicotinic acid |
This table presents plausible, representative examples of the Buchwald-Hartwig amination based on established principles of C-N bond formation.
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, this compound can potentially participate in other transition metal-catalyzed transformations. These include:
Heck Coupling: A palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This could be used to introduce alkenyl substituents at the 5-position.
Stille Coupling: This reaction couples an organic halide with an organotin compound, catalyzed by palladium. It offers a wide substrate scope but is often avoided due to the toxicity of the tin reagents.
Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.
Hiyama Coupling: Utilizes an organosilicon compound as the nucleophile in a palladium-catalyzed C-C bond-forming reaction.
In all these cases, the chemoselectivity favoring reaction at the C-I bond over the C-Cl bond is expected to be the dominant feature, allowing for controlled, site-specific derivatization.
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group on the this compound molecule is a key site for functionalization, allowing for the synthesis of esters, amides, and other acid derivatives.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. nih.gov This transformation is typically catalyzed by a strong acid, but can also be achieved under milder conditions using coupling reagents. organic-chemistry.org The synthesis of esters from this compound is a common step to modify the compound's solubility, protect the carboxylic acid during subsequent reactions, or to introduce a functional handle. For example, the related compound 2-chloronicotinic acid can be converted to its methyl ester by treatment with oxalyl chloride and methanol (B129727). researchgate.net
Common methods for the esterification of this compound include:
Fischer-Speier Esterification: Reaction with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under heating.
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by nucleophilic substitution with an alkyl halide.
Coupling Reagent-Mediated Esterification: Use of reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid for reaction with an alcohol under mild, neutral conditions.
Table 4: Representative Esterification Reactions of this compound
| Alcohol | Method | Catalyst/Reagent | Product |
|---|---|---|---|
| Methanol | Fischer-Speier | H₂SO₄ (catalytic) | Methyl 2-chloro-5-iodonicotinate |
| Ethanol | Coupling Reagent | EDCI, DMAP | Ethyl 2-chloro-5-iodonicotinate |
This table presents plausible, representative examples of esterification reactions based on standard organic synthesis methods.
Amidation
The conversion of the carboxylic acid group in this compound to an amide is a key transformation for creating a diverse range of derivatives. This reaction, known as amidation, typically involves activating the carboxylic acid followed by reaction with a primary or secondary amine.
Direct amidation of carboxylic acids with amines is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can be difficult to remove. Therefore, coupling agents are often employed to facilitate the reaction under milder conditions. Common methods include the use of carbodiimides (like DCC or EDC), or converting the carboxylic acid to a more reactive species such as an acyl chloride or an activated ester.
For instance, the synthesis of N-aryl or N-alkyl amides from substituted nicotinic acids is a common strategy in the development of biologically active molecules. mdpi.com The general approach involves reacting the nicotinic acid with a thionyl chloride to form the acyl chloride, which is then reacted with the desired amine. Boron-based catalysts have also been shown to be effective for direct amidation reactions between carboxylic acids and amines. organic-chemistry.orgresearchgate.net Another approach involves the use of reusable Lewis acid catalysts like Nb2O5, which activate the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.net
While specific examples detailing the amidation of this compound are not prevalent in the provided literature, the synthesis of related nicotinamide derivatives is well-documented. mdpi.com These established methods are directly applicable. A typical reaction scheme would involve the following steps:
Activation of the Carboxylic Acid: this compound is reacted with an activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride, or a carbodiimide) to form a highly reactive intermediate.
Nucleophilic Acyl Substitution: The activated intermediate is then treated with a primary or secondary amine (R¹R²NH) to form the corresponding N-substituted-2-chloro-5-iodonicotinamide. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.
| Amine | Reagents | Product | Application/Reference |
| Primary Amine (RNH₂) | 1. SOCl₂ or (COCl)₂2. RNH₂, Et₃N | N-alkyl/aryl-2-chloro-5-iodonicotinamide | General method for creating substituted amides researchgate.net |
| Secondary Amine (R₂NH) | 1. EDC, HOBt2. R₂NH | N,N-dialkyl/diaryl-2-chloro-5-iodonicotinamide | Standard peptide coupling conditions applicable to nicotinic acids |
| Aniline Derivatives | Boronic Acid Catalyst | N-phenyl-2-chloro-5-iodonicotinamide | Boronic acids catalyze direct amidation under mild conditions organic-chemistry.org |
Reduction to Alcohol
The reduction of the carboxylic acid functional group of this compound to a primary alcohol yields (2-chloro-5-iodopyridin-3-yl)methanol. This transformation requires potent reducing agents due to the relative stability of carboxylic acids. britannica.com
Common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF). britannica.comyoutube.com
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. youtube.comacs.org It readily reduces carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. A major consideration when using LiAlH₄ with this compound is its potential to also reduce the carbon-halogen bonds, particularly the C-I bond, which could lead to undesired side products.
Borane (BH₃): Borane and its complexes are generally more selective reducing agents for carboxylic acids. britannica.com They can effectively reduce the carboxylic acid group while leaving many other functional groups, including esters and halogens, intact. This makes BH₃·THF a more suitable choice for the selective reduction of this compound to preserve the chloro and iodo substituents. The reaction is typically performed in THF.
The general reaction scheme is as follows: this compound is dissolved in an anhydrous solvent (e.g., THF) and treated with the reducing agent (e.g., BH₃·THF). The reaction mixture is often stirred at room temperature or gently heated to ensure completion. An aqueous workup then yields the final product, (2-chloro-5-iodopyridin-3-yl)methanol.
| Reagent | Solvent | Key Characteristics | Product |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Powerful, non-selective; may also reduce C-X bonds youtube.comacs.org | (2-chloro-5-iodopyridin-3-yl)methanol |
| Borane-THF complex (BH₃·THF) | THF | More selective for carboxylic acids; less likely to affect C-X bonds britannica.com | (2-chloro-5-iodopyridin-3-yl)methanol |
Regioselective Reactions and Challenges in Selectivity Control
Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. wikipedia.orgmasterorganicchemistry.com In this compound, the pyridine ring possesses three distinct reactive sites susceptible to substitution: the carbon atoms bonded to chlorine (C2), iodine (C5), and the carboxylic acid group (C3). Controlling the selectivity of reactions at these positions presents a significant challenge due to the interplay of electronic and steric effects.
The primary challenge in the derivatization of this compound lies in achieving selective functionalization at either the C2 or C5 position, which are occupied by halogen atoms. Both the C-Cl and C-I bonds can participate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Challenges in Selectivity Control:
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, which facilitates SₙAr reactions. The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, making it a good site for nucleophilic attack. However, the reactivity of the C-I bond at the C5 position must also be considered. Selectivity can be difficult to achieve, and reaction conditions (nucleophile strength, temperature, solvent) must be carefully optimized to favor substitution at one position over the other.
Metal-Catalyzed Cross-Coupling Reactions: This is where regioselectivity is most prominently observed and exploited. In reactions like Suzuki, Heck, and Sonogashira couplings, the difference in reactivity between the C-I and C-Cl bonds can be used to achieve selective functionalization. The C-I bond is significantly more reactive (undergoes oxidative addition more readily) than the C-Cl bond. This allows for selective coupling at the C5 position while leaving the C2-chloro substituent intact. Subsequent coupling at the C2 position can then be achieved under more forcing reaction conditions.
Examples of Regioselective Reactions:
The differential reactivity is well-documented for the parent compound, 2-chloro-5-iodopyridine. sigmaaldrich.com These principles are directly applicable to the nicotinic acid derivative.
Selective Suzuki Coupling: Reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would be expected to result in the formation of a C-C bond exclusively at the C5 position, replacing the iodine atom. The chlorine at C2 would remain untouched under these conditions.
Sequential Functionalization: The initial selective reaction at the C5 position opens up pathways for further derivatization. After a cross-coupling reaction at the C5-iodo position, a second, different coupling partner can be introduced to react at the C2-chloro position by modifying the catalyst system or increasing the reaction temperature.
This hierarchical reactivity provides a powerful tool for the controlled, stepwise synthesis of complex, polysubstituted pyridine derivatives. The main challenge lies in fine-tuning the reaction conditions (catalyst, ligand, base, solvent, and temperature) to ensure complete selectivity and prevent competitive or subsequent reactions at the less reactive C-Cl bond.
| Reaction Type | Position of Primary Reaction | Rationale | Potential Product (from R-M reagent) |
| Suzuki Coupling | C5 (Iodo) | C-I bond has lower bond energy and is more reactive towards Pd(0) oxidative addition than the C-Cl bond. | 2-chloro-5-aryl-nicotinic acid |
| Heck Coupling | C5 (Iodo) | Similar to Suzuki, selective activation of the C-I bond. sigmaaldrich.com | 2-chloro-5-(alkenyl)-nicotinic acid |
| Sonogashira Coupling | C5 (Iodo) | Preferential reaction at the more labile C-I bond. | 2-chloro-5-(alkynyl)-nicotinic acid |
| Nucleophilic Aromatic Substitution | C2 (Chloro) | The C2 position is highly activated by the electron-withdrawing effect of the adjacent ring nitrogen. | 2-(nucleophile)-5-iodonicotinic acid |
Applications of 2 Chloro 5 Iodonicotinic Acid As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity of the chloro and iodo substituents, coupled with the directing influence of the carboxylic acid group, allows for a diverse range of chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and amidation, among others. Such versatility enables chemists to introduce a wide array of functional groups and build complex molecular frameworks with a high degree of control.
The pyridine (B92270) ring of 2-chloro-5-iodonicotinic acid serves as a foundational element for the synthesis of more complex, fused, and substituted heterocyclic systems. The reactive chlorine at the 2-position is particularly susceptible to nucleophilic displacement, providing a straightforward route to introduce new rings and functional groups.
A notable example is the synthesis of 2-morpholinonicotinic acid. In this transformation, the chlorine atom is displaced by the secondary amine of morpholine (B109124), leading to the formation of a new carbon-nitrogen bond and the direct attachment of the morpholine ring to the pyridine core. This type of reaction is fundamental in medicinal chemistry, as the morpholine moiety is a common feature in many biologically active compounds, often improving their pharmacokinetic properties.
| Starting Material | Reagent | Resulting Heterocyclic System |
| This compound | Morpholine | 2-Morpholino-5-iodonicotinic acid |
This interactive table summarizes the synthesis of a key heterocyclic system derived from this compound.
Further elaboration of the iodo- and carboxylic acid functionalities can lead to the construction of more complex fused heterocyclic systems, such as pyridothiazines and other related structures, which are of significant interest in pharmaceutical research.
The distinct reactivity of the chloro and iodo substituents on the this compound scaffold makes it a valuable component in the design and synthesis of macrocycles and supramolecular structures. The ability to perform selective cross-coupling reactions at the 5-position (iodine) and nucleophilic substitution at the 2-position (chlorine) allows for the stepwise construction of large ring systems.
For instance, the iodine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds. This enables the connection of the pyridine unit to other aromatic or aliphatic chains. Subsequently, the chlorine atom can be utilized for intramolecular cyclization reactions, effectively closing the macrocyclic ring. Multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for macrocycle synthesis, can also be envisioned utilizing derivatives of this compound.
Furthermore, the presence of the iodine atom makes this molecule a prime candidate for the construction of supramolecular assemblies through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base. The iodine atom in this compound is a particularly effective halogen bond donor, enabling the formation of well-defined, ordered structures in the solid state. This property is of great interest in the field of crystal engineering, where the goal is to design and synthesize new solid materials with desired physical and chemical properties.
Pharmaceutical and Medicinal Chemistry Intermediates
The structural motifs present in this compound are frequently found in a wide range of biologically active compounds. This has established the molecule as a critical intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and as a versatile scaffold for drug discovery programs.
While specific examples detailing the direct use of this compound as a precursor for commercial APIs are not extensively documented in publicly available literature, the closely related compound, 2-chloronicotinic acid, serves as a key intermediate for several important drugs. This strongly suggests the potential of its iodinated counterpart in the synthesis of analogous or novel APIs.
For example, 2-chloronicotinic acid is a known intermediate in the synthesis of the fungicide Boscalid , the herbicide Diflufenican , and the non-nucleoside reverse transcriptase inhibitor Nevirapine , which is used to treat HIV infection. The synthetic routes to these molecules often involve the reaction of the chlorine atom at the 2-position of the pyridine ring. The presence of an iodine atom at the 5-position in this compound offers an additional handle for chemical modification, potentially leading to new generations of these or other APIs with improved efficacy or altered biological activity.
| Related Precursor | Resulting API | Therapeutic/Application Class |
| 2-Chloronicotinic acid | Boscalid | Fungicide |
| 2-Chloronicotinic acid | Diflufenican | Herbicide |
| 2-Chloronicotinic acid | Nevirapine | Antiretroviral |
This interactive table showcases APIs synthesized from the closely related precursor, 2-chloronicotinic acid, highlighting the potential of this compound in similar synthetic applications.
In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. The this compound molecule is an excellent example of such a scaffold. Its three distinct functional groups provide a platform for systematic chemical modifications, allowing for the exploration of the structure-activity relationships (SAR) of new potential drug candidates.
Drug discovery programs targeting a variety of diseases can utilize this scaffold. For instance, in the development of kinase inhibitors, which are a major class of anti-cancer drugs, the pyridine core can serve as a hydrogen bond acceptor, while the substituents at the 2, 3, and 5-positions can be modified to optimize binding to the kinase active site. The ability to perform diverse chemical reactions on this scaffold allows for the rapid generation of a wide range of analogues, increasing the chances of identifying a potent and selective drug candidate.
A significant area of research involving this compound is its use in the synthesis of novel nicotinic acid derivatives with a wide spectrum of potential biological activities. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the chloro and iodo substituents provide sites for further diversification.
Numerous studies have demonstrated that derivatives of substituted nicotinic acids exhibit promising antimicrobial, anti-inflammatory, and analgesic properties. For example, the synthesis of amides from this compound by reacting it with various amines can lead to compounds with potent antibacterial or antifungal activity. The introduction of different substituents allows for the fine-tuning of the biological activity and the physicochemical properties of the resulting molecules.
| Derivative Class | Potential Biological Activity |
| Amides | Antimicrobial, Anti-inflammatory |
| Esters | Analgesic, Antiviral |
| Hydrazones | Anticancer, Anticonvulsant |
This interactive table outlines the potential biological activities of various classes of nicotinic acid derivatives that can be synthesized from this compound.
Research in this area is ongoing, with the aim of developing new therapeutic agents with improved efficacy and safety profiles. The versatility of this compound as a starting material continues to make it a valuable tool for medicinal chemists.
Agrochemical Development
Pyridine-based compounds are integral to modern agrochemical research and development, forming the core of numerous herbicides, insecticides, and fungicides. nih.govresearchgate.net While specific applications of this compound are not extensively documented in publicly available research, its structural similarity to other key intermediates provides a strong indication of its potential utility in this sector.
The 2-chloronicotinic acid framework is a well-established precursor for several commercial herbicides. patsnap.comgoogle.com For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of the herbicide diflufenican. researchgate.net Similarly, it is used to produce nicosulfuron, another widely used herbicide. google.com The synthesis of these agrochemicals relies on the reactivity of the 2-chloro substituent, which can be displaced by nucleophiles, and the carboxylic acid group, which can be converted into amides or other functional groups. Given that this compound shares this reactive 2-chloro-3-carboxylic acid core, it represents a potential starting material for novel herbicides. The iodine atom at the 5-position could be used to introduce additional functionalities or to modify the biological activity and physical properties of the final product.
The utility of chlorinated pyridine intermediates extends beyond herbicides to a broader range of pesticides, including fungicides and insecticides. patsnap.comchemicalbook.com The neonicotinoid class of insecticides, for example, is often synthesized from 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine. chemicalbook.compmarketresearch.com These precursors highlight the industrial importance of the 2-chloro-5-substituted pyridine scaffold. The parent compound, 2-chloronicotinic acid, is also used in the synthesis of fungicides. google.com The structure of this compound makes it a plausible precursor for developing new pesticides where the iodine atom could serve as a handle for further chemical modification or as a feature to enhance biological efficacy. The synthesis of various pyridine derivatives has been shown to yield compounds with significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora). acs.org
Materials Science and Specialty Chemicals
Halogenated organic compounds are fundamental building blocks in materials science for creating polymers and functional dyes. The distinct electronic properties and reactivity of the carbon-halogen bond are exploited to develop materials with desired characteristics.
Nicotinic acid derivatives have applications in polymer production. researchgate.net Specifically, 2-chloro-5-fluoronicotinic acid is noted for its use as an intermediate for polymer stabilizers. The carboxylic acid group on this compound allows it to be incorporated into polymer chains through reactions like esterification or amidation, leading to the formation of polyesters or polyamides. Furthermore, the carbon-iodine bond is significantly weaker than carbon-chlorine or carbon-fluorine bonds, making the iodo-substituent an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity enables the grafting of various side chains onto a polymer backbone or the synthesis of complex, conjugated polymers for electronic applications.
The pyridine ring is a component of many chromophores (the part of a molecule responsible for its color). Nicotinic acid derivatives can be used to create monoazo disperse dyes. eurjchem.comresearchgate.net The synthesis often involves the condensation of intermediates with other reactive molecules. researchgate.net A related compound, 2-chloro-5-nitrobenzoic acid, serves as an intermediate for dyes and pigments. sdichem.com The structure of this compound, containing an aromatic carboxylic acid system, is suitable for creating dyes. The electron-donating or -withdrawing nature of the substituents on the pyridine ring can be used to tune the color of the resulting dye. The chloro and iodo groups can be substituted in subsequent steps to modify the dye's properties, such as its fastness (resistance to fading) or solubility. Halogenated aromatic compounds are used in the synthesis of a variety of dyes, including disazo disperse dyes and diazabutadiene dyes. docsdrive.comnih.gov
Comparative Utility with Other Halogenated Nicotinic Acids
The utility of a halogenated nicotinic acid as a chemical building block is determined by the nature and position of its substituents. Comparing this compound with its fluoro, nitro, and regioisomeric iodo analogues reveals significant differences in their synthetic potential.
The primary distinction lies in the reactivity of the substituent at the 5-position. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution and, particularly, in metal-catalyzed cross-coupling reactions. This makes both this compound and 2-chloro-4-iodonicotinic acid highly valuable for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing position. nih.gov
In contrast, the carbon-fluorine (C-F) bond in 2-chloro-5-fluoronicotinic acid is very strong. The fluorine atom is generally not used as a leaving group but is incorporated to enhance properties like metabolic stability or binding affinity in the final product, which is particularly relevant in pharmaceutical and agrochemical design.
The nitro group in 2-chloro-5-nitronicotinic acid offers completely different synthetic possibilities. scbt.com It is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring. More importantly, the nitro group can be readily reduced to an amino group (-NH2), providing a key functional handle for further derivatization, such as diazotization to form dyes or acylation to build amide linkages. sdichem.com
The positional isomerism between this compound and 2-chloro-4-iodonicotinic acid also affects their utility. While both possess a reactive iodine atom, its different location on the pyridine ring will lead to final products with distinct three-dimensional structures, which can profoundly impact biological activity or material properties.
| Compound | Key Substituent (at position 5 or 4) | Primary Synthetic Utility | Known or Potential Applications |
|---|---|---|---|
| This compound | Iodo (-I) | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck). | Potential precursor for complex agrochemicals, pharmaceuticals, and functional materials. |
| 2-Chloro-5-nitronicotinic acid | Nitro (-NO2) | Can be reduced to an amino group (-NH2) for further derivatization. Strongly electron-withdrawing. | Intermediate for APIs, dyes, and pigments. sdichem.com |
| 2-Chloro-5-fluoronicotinic acid | Fluoro (-F) | Incorporated to modify electronic properties, metabolic stability, and bioavailability. Not a good leaving group. | Intermediate for pharmaceuticals and pesticides; used in polymer stabilizers. |
| 2-Chloro-4-iodonicotinic acid | Iodo (-I) | Excellent leaving group for cross-coupling reactions, leading to different regioisomers compared to the 5-iodo analogue. | Precursor for creating structurally distinct molecules compared to 5-iodo derivatives. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 2-Chloro-5-iodonicotinic acid molecule by analyzing the magnetic properties of its atomic nuclei.
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The pyridine (B92270) ring exhibits two distinct proton signals. The proton at the C4 position and the proton at the C6 position are expected to appear as doublets due to coupling with each other. The significant downfield shift of these protons is attributable to the deshielding effects of the electronegative chlorine and iodine atoms, as well as the carboxylic acid group. The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern of the nicotinic acid ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 | 8.0 - 8.2 | d |
| H6 | 8.5 - 8.7 | d |
| COOH | 12.0 - 14.0 | s (broad) |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map out the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum is expected to show six signals corresponding to the five carbons of the pyridine ring and the one carboxylic acid carbon. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom bonded to the chlorine (C2), the iodine (C5), and the carboxylic acid group (C3) will exhibit characteristic downfield shifts. The quaternary carbons (C2, C3, and C5) are typically observed as weaker signals compared to the carbons bearing hydrogen atoms (C4 and C6).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 | 150 - 155 |
| C3 | 135 - 140 |
| C4 | 140 - 145 |
| C5 | 95 - 100 |
| C6 | 155 - 160 |
| COOH | 165 - 170 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling between the protons on the pyridine ring, specifically a cross-peak between the H4 and H6 protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting the C4 signal to the H4 signal and the C6 signal to the H6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for identifying the quaternary carbons. For instance, the H4 proton would show correlations to C2, C3, and C5, while the H6 proton would show correlations to C2 and C4. The carboxylic acid proton, if observable, would show a correlation to C3. These correlations provide definitive evidence for the connectivity of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. nih.gov By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₆H₃ClINO₂) is calculated to be 282.8843 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental formula.
In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, common fragmentation pathways could include:
Decarboxylation: Loss of the carboxylic acid group (COOH) as carbon dioxide (CO₂), resulting in a fragment ion with a mass corresponding to the loss of 44 Da.
Loss of Halogens: Cleavage of the carbon-chlorine or carbon-iodine bonds, leading to fragments corresponding to the loss of Cl or I radicals.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.
The analysis of these fragmentation pathways provides corroborating evidence for the structure of this compound as determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: a carboxylic acid group, a substituted pyridine ring, a carbon-chlorine bond, and a carbon-iodine bond.
The carboxylic acid functional group gives rise to two particularly prominent absorption bands. A broad band, typically appearing in the range of 2500–3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption peak, typically found between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids.
The pyridine ring structure will be evidenced by several bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400–1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which can be observed in the 700–900 cm⁻¹ region.
The presence of halogen substituents also results in characteristic absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibration is anticipated to fall in the 600–800 cm⁻¹ range, while the C-I stretch, involving a heavier atom, is expected at a lower frequency, typically between 500 and 600 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2500–3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic (Pyridine) |
| 1700–1725 (strong) | C=O stretch | Carboxylic Acid |
| 1400–1600 | C=C and C=N stretch | Aromatic (Pyridine) |
| 600–800 | C-Cl stretch | Chloro-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by its aromatic pyridine ring, which acts as a chromophore. The presence of the carboxylic acid group and the halogen atoms (chlorine and iodine) as auxochromes modifies the absorption characteristics.
The spectrum is expected to show absorptions arising from π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic system to the antibonding π* orbitals. The n → π* transitions are generally of lower intensity and result from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to the antibonding π* orbitals of the pyridine ring and carbonyl group.
The substitution of the pyridine ring with a carboxylic acid group, a chlorine atom, and an iodine atom is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the electronic effects of the substituents. This UV-absorbing property is particularly important for the quantitative detection of the compound in methods like HPLC. researchgate.netresearchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range |
|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring) | High-energy UV region (~200-280 nm) |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely applicable method for assessing its purity and determining its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing a robust and reliable HPLC method requires a systematic optimization of several chromatographic parameters to achieve efficient separation with good resolution and peak shape. iosrphr.org The goal is to create a method that is specific, accurate, precise, and linear over a desired concentration range. pensoft.net
The choice of stationary phase is a critical first step in HPLC method development. iosrphr.org For organic molecules like this compound, reversed-phase chromatography is the most common approach. iosrphr.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Octadecylsilyl (ODS) bonded silica, commonly known as C18, is the most widely used stationary phase and is often the first choice for method development due to its versatility and broad applicability. nacalai.comchromatographyonline.com The hydrophobic C18 chains interact with the nonpolar regions of the analyte, providing retention. For this compound, the pyridine ring and its halogen substituents would interact with the C18 stationary phase, while its polar carboxylic acid group would have a greater affinity for the mobile phase. Other stationary phases, such as C8 or those with embedded polar groups, could be explored if a C18 column does not provide the desired selectivity. chromatographyonline.comsigmaaldrich.com
The composition of the mobile phase is a powerful tool for controlling retention and selectivity in reversed-phase HPLC. chromatographyonline.com Optimization typically involves adjusting the type and ratio of the organic solvent and the pH of the aqueous component. phenomenex.com
For this compound, a typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). iosrphr.org Acetonitrile is often preferred for its low viscosity and UV transparency. mastelf.com
Given that the analyte is a carboxylic acid, the pH of the mobile phase is a critical parameter. iosrphr.org To ensure reproducible retention times and sharp, symmetrical peaks, the pH of the aqueous buffer should be controlled. mastelf.com It is generally recommended to set the mobile phase pH at least one unit away from the analyte's pKa to ensure it exists predominantly in a single ionic form (either ionized or non-ionized). sigmaaldrich.com For a carboxylic acid, using a buffer with a pH in the acidic range (e.g., pH 2.5-3.5) would suppress the ionization of the carboxyl group, increasing its hydrophobicity and leading to greater retention on a C18 column. iosrphr.org Phosphate or formate (B1220265) buffers are commonly used for this purpose. pensoft.netsigmaaldrich.com
The ratio of the organic modifier to the aqueous buffer is adjusted to achieve the desired retention time. Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the polarity of the mobile phase, leading to shorter retention times. chromatographyonline.com This can be done using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), where gradient elution is often used for initial method development or for separating mixtures with a wide range of polarities. iosrphr.orgnacalai.com
Table 3: Example of Mobile Phase Optimization Strategy
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
|---|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | 20mM Phosphate Buffer | Improved pH control for better peak shape. sigmaaldrich.com |
| Mobile Phase B | Acetonitrile | Acetonitrile | Good solvent for this class of compounds. |
| pH | ~2.7 | 3.0 (Adjusted) | Ensures analyte is in a non-ionized state. iosrphr.org |
| Elution Mode | Gradient: 10-90% B | Isocratic: 60% A / 40% B | Isocratic elution is simpler and more robust once optimal conditions are found. nacalai.com |
The final component of an HPLC system is the detector. Due to the presence of the UV-absorbing pyridine ring chromophore, a UV-Vis detector is an ideal choice for the analysis of this compound. pensoft.net This type of detector offers good sensitivity and is widely available.
For quantitative analysis, the detector is set to a specific wavelength, ideally the wavelength of maximum absorbance (λmax) of the analyte, to achieve the highest sensitivity. An initial analysis using a photodiode array (PDA) or DAD detector can be performed to determine the λmax of this compound. google.com Based on similar aromatic carboxylic acids, a suitable wavelength would likely be found in the range of 220-280 nm. pensoft.net
Validation Parameters (Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness)
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. chromatographyonline.com For a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, several key parameters must be evaluated according to guidelines like those from the International Council for Harmonisation (ICH). researchgate.net
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. chromatographyonline.com This is typically assessed by analyzing a series of standard solutions of this compound at different concentrations. The data is then plotted as response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of ≥ 0.999 being generally acceptable. mdpi.com
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. chromatographyonline.com
Reproducibility: Assesses the precision between different laboratories.
For an HPLC assay, the acceptance criterion for precision is often an RSD of ≤ 2%. chromatographyonline.com
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration of this compound (a certified reference material) or by spiking a blank matrix with a known amount of the analyte (recovery study). The accuracy is expressed as the percentage of analyte recovered by the assay. scribd.com A common acceptance range for accuracy is 98.0% to 102.0% recovery. scribd.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govtbzmed.ac.ir These values are crucial for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.com
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the response
S = the slope of the calibration curve sepscience.com
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method for this compound, these variations might include changes in the mobile phase pH, column temperature, flow rate, or the percentage of organic solvent. chromatographyonline.com The method's performance is evaluated under these varied conditions to ensure it remains suitable.
Table 1: Hypothetical Validation Parameters for an HPLC Assay of this compound
| Parameter | Specification | Hypothetical Result |
| Linearity | ||
| Range | 80-120% of test concentration | 80-120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision | ||
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| Accuracy | ||
| % Recovery | 98.0 - 102.0% | 100.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | Reportable | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Reportable | 0.15 µg/mL |
| Robustness | No significant impact on results | Method remains within specifications with minor changes to pH, flow rate, and temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. researchgate.net However, this compound, being a carboxylic acid, is a polar and non-volatile compound, making it unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
A common derivatization technique for carboxylic acids is silylation, which involves reacting the acidic proton with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. nih.gov This process replaces the active hydrogen in the carboxylic acid group with a nonpolar TMS group, thereby increasing the compound's volatility and making it amenable to GC-MS analysis. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. The volatile TMS-derivative of this compound is separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the derivative, typically using Electron Ionization (EI), which causes the molecule to fragment in a reproducible pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass spectrum will show the molecular ion (or a related ion like [M-CH₃]⁺ for TMS derivatives) and various fragment ions that are characteristic of the original molecule's structure. nih.gov By analyzing this mass spectrum and comparing it to spectral libraries or interpreting the fragmentation, the structure of the original compound can be confirmed. researchgate.net
Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or TOF) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For halogenated nicotinic acid derivatives, these methods have been successfully applied to elucidate geometric parameters, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose.
Studies on analogous compounds, such as 2-chloronicotinic acid, have utilized DFT with basis sets like 6-31G(d) and 6-311G(d) to calculate molecular geometry and vibrational frequencies. researchgate.net The optimized geometric parameters, including bond lengths and angles, obtained through these calculations often show excellent agreement with experimental data. researchgate.net For 2-Chloro-5-iodonicotinic acid, similar calculations would predict the influence of both the chloro and iodo substituents on the pyridine (B92270) ring's geometry and the carboxylic acid group's orientation.
Theoretical vibrational spectra (Infrared and Raman) are also predicted using DFT. researchgate.net By comparing calculated frequencies with experimental spectra, a detailed assignment of vibrational modes can be achieved. researchgate.net For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed in the 1700-1800 cm⁻¹ range, a feature that DFT calculations can accurately predict. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps generated via DFT can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.com
Table 1: Predicted Electronic Properties of this compound (Conceptual Data)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These calculations have been performed on related molecules like 2-chloronicotinic acid and 2-chloro-5-nitrotoluene. researchgate.netjocpr.com While DFT methods like B3LYP are often superior for predicting vibrational frequencies, HF calculations can provide excellent predictions for optimized geometric parameters. researchgate.net A comparative study on 2-chloronicotinic acid found that the bond lengths and angles calculated at the HF level showed the best agreement with experimental values. researchgate.net These methods provide a foundational understanding of the molecule's electronic structure, from which various properties can be derived. chemrxiv.org
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary conformational freedom involves the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. Quantum chemical calculations can be used to map the potential energy surface as a function of the corresponding dihedral angle. This analysis helps identify the most stable conformer (ground state) and the energy barriers to rotation. In similar carboxylic acids, the planar conformation, where the C=O and O-H bonds of the carboxyl group are coplanar with the aromatic ring, is often the most stable due to favorable conjugation and the potential for intramolecular hydrogen bonding.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions in different environments, such as in aqueous solution. nih.govrsc.org Using classical force fields like OPLS-AA, MD simulations can model the behavior of this compound over time. nih.govbohrium.com
These simulations can reveal the stability of different conformers and the transitions between them. Furthermore, MD is a powerful tool for studying association processes, such as the formation of hydrogen-bonded dimers between two molecules of this compound in solution. nih.gov Studies on related nicotinic acid compounds have used MD to investigate the formation of such dimers and trimers, highlighting the key role of intermolecular hydrogen bonds. nih.govbohrium.com
Docking Studies and Ligand-Target Interactions (if applicable to derivatives)
While specific docking studies for this compound are not widely reported, molecular docking is a common computational technique applied to its derivatives to explore their potential as biologically active agents. mdpi.comnih.gov Nicotinic acid derivatives have been investigated for antimicrobial, antifungal, and anticancer activities. mdpi.comnih.govnih.govsemanticscholar.org
In a typical docking study, a derivative of this compound would be placed into the active site of a target protein (e.g., an enzyme) to predict its binding orientation and affinity. mdpi.com The results are often expressed as a binding energy or docking score, with lower energies indicating more favorable interactions. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein, providing a rationale for the molecule's potential biological activity. semanticscholar.orgnih.gov
Table 2: Conceptual Docking Study Results for a this compound Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Enoyl Reductase | -8.5 | Tyr158, Met103 |
| Cytochrome P450 | -7.9 | Phe228, His373 |
| α-Glucosidase | -9.2 | Asp215, Arg442 |
Prediction of Reactivity and Selectivity using Computational Models
Computational models, particularly those based on DFT, are valuable for predicting the chemical reactivity and selectivity of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Furthermore, various quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), can quantify the molecule's reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine, iodine, and the carboxylic acid group influences the electron density of the pyridine ring, and these models can pinpoint the most reactive sites for substitution or other reactions. nih.gov
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods allow for the rapid and efficient characterization of structure-activity relationships (SAR), providing insights that guide the synthesis of more potent and selective compounds. For derivatives of nicotinic acid, including this compound, computational studies can elucidate the key structural features that govern their biological activity. While specific computational SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles and findings from studies on related halogenated and substituted nicotinic acid derivatives can provide valuable insights.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR. These models mathematically correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. For halogenated nicotinic acid derivatives, relevant descriptors often include:
Electronic Properties: The electron-withdrawing or donating nature of substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. Descriptors such as Hammett constants (σ) and calculated atomic charges can quantify these effects.
Steric Parameters: The size and shape of substituents can impact how a molecule fits into a receptor's binding pocket. Molar refractivity (MR) and Taft steric parameters (Es) are commonly used to model these steric effects.
Hydrophobicity: The lipophilicity of a molecule, often quantified by the partition coefficient (logP), plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity.
Molecular docking simulations are another powerful computational technique used in SAR studies. These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. By analyzing the binding modes of a series of nicotinic acid derivatives, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are critical for activity. For this compound, docking studies could reveal how the chloro and iodo substituents occupy specific sub-pockets within a binding site, thereby informing the design of new analogues with improved affinity and selectivity.
The following interactive data table illustrates the type of data that would be generated in a computational SAR study of nicotinic acid derivatives, highlighting the key descriptors and their hypothetical impact on biological activity.
| Compound | Substitution Pattern | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Predicted Binding Affinity (pIC50) |
| Nicotinic acid | Unsubstituted | 0.35 | 0.00 | 1.03 | 4.5 |
| 2-Chloronicotinic acid | 2-Chloro | 1.15 | 0.23 | 6.03 | 5.2 |
| 5-Iodonicotinic acid | 5-Iodo | 1.85 | 0.18 | 13.94 | 5.8 |
| This compound | 2-Chloro, 5-Iodo | 2.65 | 0.41 | 19.97 | 6.5 |
| 2-Fluoronicotinic acid | 2-Fluoro | 0.65 | 0.06 | 0.92 | 4.8 |
| 5-Bromonicotinic acid | 5-Bromo | 1.45 | 0.23 | 8.88 | 5.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational SAR study. It does not represent experimentally verified data for these specific compounds.
Detailed research findings from computational studies on related heterocyclic compounds have shown that the position and nature of halogen substituents can have a dramatic effect on activity. For instance, in some systems, a halogen at a position equivalent to the 5-position of nicotinic acid can form a crucial halogen bond with a backbone carbonyl oxygen of a protein, significantly enhancing binding affinity. The electronic effects of a substituent at the 2-position can modulate the acidity of the carboxylic acid, which may be critical for forming a salt bridge with a positively charged residue in the binding site.
Ultimately, computational SAR studies provide a rational framework for understanding how structural modifications to a lead compound like this compound can influence its biological profile. By integrating data from QSAR models, molecular docking, and other computational methods, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.
Future Research Directions and Emerging Applications
Development of Green and Sustainable Synthetic Routes
Currently, specific research on green and sustainable synthetic routes exclusively for 2-Chloro-5-iodonicotinic acid is not extensively documented. Green chemistry principles focus on minimizing hazardous substances, using renewable feedstocks, and improving energy efficiency. Future research could explore methods such as:
Catalytic Halogenation: Investigating selective and efficient iodination of 2-chloronicotinic acid using greener iodinating agents and catalysts to reduce waste.
Flow Chemistry: Developing continuous flow processes that can offer better control over reaction conditions, improve safety, and increase yield, thereby reducing the environmental footprint compared to traditional batch synthesis.
Bio-catalysis: Exploring enzymatic pathways for the synthesis or modification of halogenated nicotinic acids, which could offer high selectivity under mild conditions.
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of new reaction pathways for synthesizing and modifying this compound is crucial for unlocking its potential. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the iodo group—offers a rich platform for chemical transformations. Future research could target:
Cross-Coupling Reactions: The iodo-substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Research into novel, highly efficient, and low-toxicity catalytic systems (e.g., using earth-abundant metals) would be a significant advancement.
C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation would represent a highly atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials.
Expanding the Scope of Derivatization for Diverse Applications
The true potential of this compound lies in its utility as a versatile building block. By modifying its functional groups, a vast library of derivatives can be accessed for various applications.
| Functional Group | Potential Derivatization Reaction | Resulting Structure |
| Carboxylic Acid | Amidation, Esterification | Amides, Esters |
| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |
| Iodo Group | Cross-Coupling Reactions | Arylated/Alkylated Pyridines |
Systematic exploration of these derivatization pathways is essential. For instance, creating a series of amide derivatives could be a key strategy in developing new biologically active compounds, as the amide bond is a cornerstone of medicinal chemistry.
Advanced Materials and Nanotechnology Applications
The application of halogenated organic molecules in materials science and nanotechnology is a growing field. For this compound, potential research directions, though currently speculative, could include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group makes it a candidate as an organic linker for the synthesis of MOFs. The halogen atoms could influence the framework's properties, such as porosity and catalytic activity.
Organic Electronics: Halogen bonding involving the iodine atom can be used to control the self-assembly and packing of molecules, a critical factor in the performance of organic semiconductors or liquid crystals.
Integration with High-Throughput Screening for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets. nih.govucsf.edu While there is no specific HTS data available for this compound itself, its derivatives are prime candidates for such campaigns. A strategic approach would involve:
Library Synthesis: Creating a diverse library of derivatives by leveraging the functional groups as described in section 7.3.
Screening: Testing this library against a wide range of biological targets (e.g., enzymes, receptors) implicated in various diseases. researchgate.net
Hit Identification: Analyzing the screening data to identify "hit" compounds that show activity, which can then be further optimized. researchgate.net
The integration of computational modeling and AI can further accelerate this process by predicting the properties of virtual derivatives and prioritizing them for synthesis and screening.
Elucidation of Biological Mechanisms of Action for Derivatives
Should derivatives of this compound show promise in HTS campaigns, the next critical step is to understand their mechanism of action (MOA). nih.gov Nicotinic acid and its derivatives are known to interact with a variety of biological systems. Research would need to elucidate how novel derivatives exert their effects, which could involve:
Target Identification: Using techniques like chemical proteomics and genetic screening to identify the specific protein or pathway that a hit compound interacts with.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to understand which parts of the molecule are essential for its biological activity. This knowledge is crucial for optimizing the compound's potency and selectivity. nih.gov
Biophysical and Cellular Assays: Confirming the interaction between the compound and its target and studying its effects in relevant cell-based models.
While the specific body of research on this compound is currently limited, its molecular structure presents a promising scaffold for future innovation across sustainable chemistry, materials science, and pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chloro-5-iodonicotinic acid, and how are its purity and structural identity validated?
- Methodological Answer : Synthesis typically involves halogenation of nicotinic acid derivatives under controlled conditions. For example:
- Step 1 : Iodination of 2-chloronicotinic acid using iodine monochloride (ICl) in acetic acid at 60–80°C .
- Step 2 : Purification via recrystallization from ethanol/water mixtures.
- Validation : Purity is confirmed by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water), while structural identity is verified using -NMR (DMSO-, δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm) .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Contamination checks : Re-run analyses under inert atmospheres to rule out oxidation/hydrolysis artifacts.
- Reference standards : Use commercially available analogs (e.g., 2-chloronicotinic acid) as internal controls .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ICl).
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic configuration of this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond lengths/angles.
- Refinement : Apply SHELXL for charge density analysis, focusing on halogen (Cl/I) electron density maps to assess inductive effects .
- Validation : Compare experimental results with theoretical models (e.g., Hirshfeld surface analysis) to confirm resonance stabilization trends .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Solvent screening : Test DMSO, PBS (pH 7.4), and cyclodextrin-based solutions.
- pH adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility.
- Surfactant addition : Incorporate Tween-80 (0.1% v/v) to stabilize colloidal dispersions .
Q. How can researchers address contradictory results in the compound’s receptor-binding affinity across studies?
- Methodological Answer :
- Assay standardization : Validate receptor-binding protocols using positive controls (e.g., known 5-HT4 agonists for comparative studies).
- Statistical rigor : Apply multivariate ANOVA to account for batch-to-batch variability in compound synthesis.
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent polarity effects) .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism.
- Docking studies : Perform molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.
- Validation : Compare predictions with in vitro microsomal assays (rat/human liver microsomes + NADPH cofactor) .
Data Analysis and Reproducibility
Q. How should researchers statistically validate the reproducibility of synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test temperature, reagent stoichiometry, and reaction time.
- Control charts : Monitor yield variability across ≥10 independent batches.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. What ethical considerations apply when publishing data on halogenated nicotinic acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
